N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many researchers have synthesized derivatives of benzothiazole and evaluated them for their biological activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be used in C-C coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Chemosensors for Cyanide Anions
N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide, as part of coumarin benzothiazole derivatives, demonstrates potential as a chemosensor for cyanide anions. These compounds, through Michael addition reactions, can recognize cyanide anions with observable changes such as color transition from yellow to colorless and complete quenching of green fluorescence. This property enables their use as visual and fluorescent chemosensors, providing a straightforward method for detecting harmful cyanide ions in various environments (Wang et al., 2015).
Potential Antioxidant and Antibacterial Agents
Research indicates that derivatives of this compound exhibit promising antioxidant and antibacterial activities. These activities are attributed to the compound's ability to scavenge free radicals and inhibit the growth of bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Such findings suggest these derivatives could serve as leads for developing new antioxidant and antibacterial drugs (Gadhave et al., 2022).
Antimicrobial Activity in Coatings
The antimicrobial properties of coumarin thiazole derivatives, including this compound, have been explored in polyurethane coatings. These compounds, when incorporated into coatings, show a significant antimicrobial effect against various microorganisms. This application highlights the potential of using such derivatives in developing antimicrobial surfaces for healthcare and industrial settings, contributing to hygiene and safety enhancements (El‐Wahab et al., 2014).
Cytotoxic Evaluation for Cancer Therapy
Some derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. These studies are foundational in identifying potential molecules that can inhibit the growth of cancer cells, offering pathways for new cancer therapies. The specificity and potency of these compounds against certain cancer cells suggest their role as leads in the development of targeted cancer treatments (Zhang et al., 2017).
Antitumor Activity
The synthesis of novel chromenones bearing the benzothiazole moiety, derived from this compound, has shown significant in vitro antitumor activities against various cancer cell lines. These findings underscore the potential of these compounds in cancer research, particularly in developing new antitumor agents with improved efficacy and selectivity (El-Helw et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3S/c20-16(19-11-5-6-13-15(8-11)23-9-18-13)12-7-10-3-1-2-4-14(10)22-17(12)21/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDDNYQQGMYEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.